molecular formula C6H11N3O B14849080 (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanamine

(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanamine

Cat. No.: B14849080
M. Wt: 141.17 g/mol
InChI Key: KTXRZBSLXOWMNT-UHFFFAOYSA-N
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Description

(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanamine: is a heterocyclic compound containing an oxadiazole ring substituted with an isopropyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanamine typically involves the cyclization of thiosemicarbazides followed by desulfurization and intramolecular rearrangement. One common method involves the use of tosyl chloride and pyridine as reagents . The reaction conditions often include mild temperatures and the use of organic solvents such as acetonitrile or dioxane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Comparison: (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methanamine

InChI

InChI=1S/C6H11N3O/c1-4(2)6-9-8-5(3-7)10-6/h4H,3,7H2,1-2H3

InChI Key

KTXRZBSLXOWMNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(O1)CN

Origin of Product

United States

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